molecular formula C33H29N7O5S2 B2937253 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 393582-97-3

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2937253
CAS No.: 393582-97-3
M. Wt: 667.76
InChI Key: SGQJWFDLRBJSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex synthetic compound designed for biochemical research, particularly in the field of kinase inhibition. Its molecular architecture integrates several pharmacologically active motifs, including a 1,2,4-triazole core, a dihydropyrazole scaffold, and a benzamide group. This specific structure suggests potential as a potent and selective inhibitor of kinase targets, possibly within the JAK/STAT signaling pathway , which is a critical mediator of cytokine signaling and a validated target for inflammatory and autoimmune diseases as well as oncology research. The presence of the dihydropyrazole moiety is a common feature in many kinase inhibitors, contributing to binding affinity and selectivity. Researchers can utilize this compound as a chemical probe to investigate the intricate mechanisms of cellular signal transduction, to validate new kinase targets in high-throughput screening assays, and to study the effects of pathway inhibition in various disease models. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O5S2/c1-21-9-11-22(12-10-21)27-18-25(29-8-5-17-46-29)37-39(27)31(41)20-47-33-36-35-30(38(33)26-6-3-4-7-28(26)45-2)19-34-32(42)23-13-15-24(16-14-23)40(43)44/h3-17,27H,18-20H2,1-2H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJWFDLRBJSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and the introduction of various substituents. The synthetic pathway often utilizes hydrazonoyl halides and thioketones to achieve the desired molecular structure. For instance, derivatives of thiadiazole and thiazolidine have been synthesized using similar methodologies, showcasing their diverse biological activities .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related thiadiazole derivatives have demonstrated notable cytotoxicity against various cancer cell lines, including human colon carcinoma (HTC116) and hepatocellular carcinoma (HepG2), with IC50 values indicating strong activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar structures have been evaluated for their effectiveness against a range of bacterial strains. The presence of the triazole moiety is often linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell wall synthesis .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many triazole derivatives act as enzyme inhibitors, particularly in fungal pathogens where they inhibit ergosterol biosynthesis.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .
  • Oxidative Stress Induction : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of a series of triazole derivatives on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited higher anticancer activity compared to those with electron-donating groups. The study highlighted that the compound's structure significantly influences its biological activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens. The results showed that modifications in the thiophenyl group enhanced antibacterial activity against Gram-positive bacteria while maintaining low toxicity towards human cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/PathogenIC50 Value (µM)Reference
Thiadiazole AAnticancerHTC11612.5
Thiazolidine BAntimicrobialStaphylococcus aureus15.0
Triazole CAnticancerHepG210.0

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction StepReagents/ConditionsYieldReference
Pyrazoline formationSemicarbazide HCl, KOH, ethanol, reflux (6–8 hrs)68%
Triazole-thioether linkageEthyl bromoacetate, K₂CO₃, DMF, 80°C52%
Amide bond formationDCC, DMAP, CH₂Cl₂, rt75%

Functional Group Reactivity

The compound’s reactivity is driven by its functional groups:

Table 2: Reactivity of Functional Groups

Functional GroupReactivityObserved Reactions
Nitro group (-NO₂) ElectrophilicReduction to amine (-NH₂) with SnCl₂/HCl
Thioether (-S-) NucleophilicOxidation to sulfoxide (NaIO₄) or sulfone (H₂O₂/AcOH)
Pyrazolyl ring AromaticElectrophilic substitution (e.g., nitration at C-4)
Triazole ring BasicProtonation under acidic conditions (e.g., HCl/MeOH)

Reduction and Oxidation Reactions

  • Nitro group reduction : Treatment with SnCl₂ in HCl yields the corresponding amine derivative, enhancing solubility and bioactivity.

  • Thioether oxidation : Using H₂O₂ in acetic acid converts the thioether to a sulfone, altering electronic properties and binding affinity.

  • Thiophene ring oxidation : Reaction with m-CPBA forms a sulfoxide, confirmed via NMR and MS .

Table 3: Reduction/Oxidation Outcomes

ReactionReagentsProductCharacterization (NMR/MS)
-NO₂ → -NH₂SnCl₂/HClAmine derivativeδ 6.82 (s, 2H, NH₂); m/z: [M+H]+ = 641.76
-S- → -SO₂-H₂O₂/AcOHSulfoneδ 3.94 (s, 2H, SO₂); m/z: [M]+ = 656.78

Hydrolysis and Stability

  • Amide hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the benzamide bond cleaves to yield 4-nitrobenzoic acid and the triazole-pyrazolyl amine.

  • pH-dependent stability : The compound remains stable in neutral buffers (pH 6–8) but degrades rapidly in acidic (pH < 4) or alkaline (pH > 10) media.

Computational Predictions for Reaction Pathways

Quantum chemical calculations (DFT, B3LYP/6-31G*) predict:

  • Nucleophilic attack at the nitro group (activation energy: 28.5 kcal/mol).

  • Electrophilic aromatic substitution on the thiophene ring (Fukui indices: f⁻ = 0.12 at C-3) .

  • Preferred oxidation sites for the thioether (Mulliken charge: −0.45 on sulfur).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target’s nitrobenzamide group is expected to show ν(C=O) at ~1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in (1663–1682 cm⁻¹) .
    • Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thioether (vs. thiol) form, consistent with S-alkylated triazoles in .
  • NMR Spectroscopy :
    • The 2-methoxyphenyl group’s protons should resonate at δ ~3.8 ppm (OCH₃) and δ ~6.8–7.5 ppm (aromatic), comparable to methoxy-substituted analogues in .

Pharmacological Potential

While explicit bioactivity data for the target compound is unavailable, structural parallels suggest:

  • Antimicrobial Activity : Pyrazoline and triazole motifs in and exhibit antibacterial properties, implying the target’s nitro and thiophene groups may enhance Gram-negative targeting .
  • Fragment-Based Drug Design (FBDD): The pyrazoline-thiophene subunit could serve as a novel fragment for library expansion, addressing chemical space saturation noted in .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis likely involves multi-step protocols due to its complex heterocyclic framework (triazole, pyrazole, thiophene). Key steps may include:

  • Thiosemicarbazide cyclization : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux in ethanol, as demonstrated for analogous triazole derivatives .
  • Mannich reaction : Incorporation of thiophen-2-yl and p-tolyl groups via base-catalyzed condensation, with solvent choice (e.g., ethanol vs. DMF) critically affecting reaction kinetics and yield .
  • Thioether formation : Use of bromine or thiourea to introduce the 2-oxoethylthio moiety .
    Optimization strategies :
  • Vary solvent polarity (e.g., ethanol vs. acetonitrile) to stabilize intermediates.
  • Adjust catalyst loading (e.g., POCl₃ for cyclization) and monitor pH to minimize side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to prevent carryover impurities.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic validation :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, nitrobenzamide carbonyl at ~168 ppm) .
    • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches at 1350–1520 cm⁻¹) .
  • Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Contradictions often arise from assay variability or tautomerism in heterocyclic cores. Methodological solutions include:

  • Standardized bioassays : Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies to enable direct comparisons .
  • Tautomer analysis : Employ NMR titration (DMSO-d₆ with D₂O) or DFT calculations to determine dominant tautomeric forms (e.g., thiole vs. thione in triazole-thioether groups) .
  • SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing p-tolyl with 4-Cl-phenyl) to isolate pharmacophoric contributions .

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

  • Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., COX-2 for anti-inflammatory activity). Parameterize the force field to account for nitro group partial charges .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with Ser530 in COX-2) .
  • ADMET prediction : Apply SwissADME to evaluate logP (~3.5–4.2) and BBB permeability, which may explain low CNS activity despite structural similarity to neuroactive analogs .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination via nonlinear regression .
  • Cellular uptake : Label the compound with FITC or ³H isotopes and quantify intracellular accumulation via flow cytometry or scintillation counting .
  • ROS detection : Employ DCFH-DA probes in treated cells to measure oxidative stress induction, a common mechanism for nitroaromatic compounds .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize solvent (DMF → ethanol) and catalyst (POCl₃ vs. H₂SO₄)
Tautomeric ambiguityCombine ¹H NMR (DMSO-d₆) and DFT (B3LYP/6-31G*) analysis
Biological activity variabilityStandardize assays (cell lines, controls) and validate via SAR
Computational binding predictionDock with flexible side chains and solvation models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.